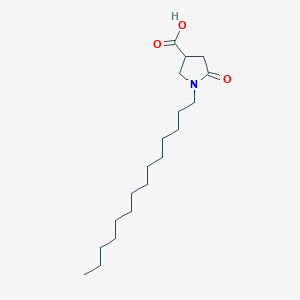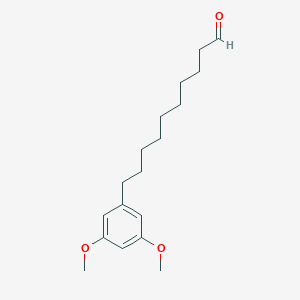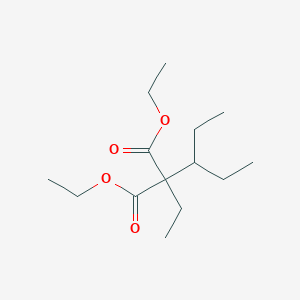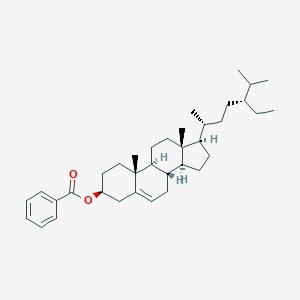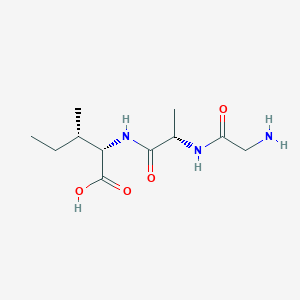
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
Übersicht
Beschreibung
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a β-lyase metabolite of sulfur mustard . It is a versatile chemical compound used in scientific research and exhibits high perplexity due to its complex molecular structure, enabling diverse applications in various fields.
Molecular Structure Analysis
The molecular structure of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is complex, contributing to its high perplexity. Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.Chemical Reactions Analysis
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a metabolite of sulfur mustard, which is formed through β-lyase metabolic reactions . The exact chemical reactions involving this compound are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Analysis in Biological Monitoring
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a significant metabolite of sulfur mustard and is primarily used in the field of toxicology and biological monitoring. The compound has been identified and quantified in human urine samples to monitor exposure to sulfur mustard. Advanced analytical methods such as liquid chromatography-positive ion electrospray-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have been utilized for this purpose. These methods provide sensitivity and specificity necessary for detecting trace amounts of metabolites, proving crucial in contexts like chemical warfare agent exposure and forensic analysis (Read & Black, 2004) (Stan’kov et al., 2011).
Improved Sample Preparation and Analysis Techniques
Recent advancements have been made in the sample preparation and analysis techniques for detecting 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane. A novel solid-phase extraction method using activated carbon fiber (ACF) has been developed, providing rapid adsorption and selective extraction of sulfur mustard metabolites. This method significantly improves the efficiency of sample preparation, reducing interference and allowing for the trace analysis of sulfur mustard metabolites in biological samples, as demonstrated in exercises organized by the Organisation for the Prohibition of Chemical Weapons (OPCW) (Jin Young Lee & Yong Han Lee, 2015).
Enhanced Detection and Quantification Techniques
High-throughput sample preparation and analysis techniques have been developed to quantify β-lyase metabolites of sulfur mustard, including 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane. These methods involve reducing the metabolites to a single biomarker and using LC-MS/MS for detection, enabling rapid and accurate quantification necessary for responding to large-scale exposure events related to sulfur mustard (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHJAMOAWUXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929774 | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane | |
CAS RN |
137371-97-2 | |
| Record name | 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



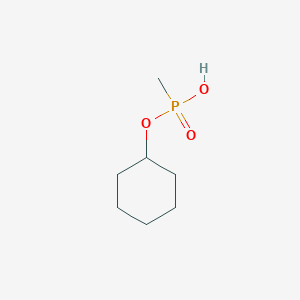
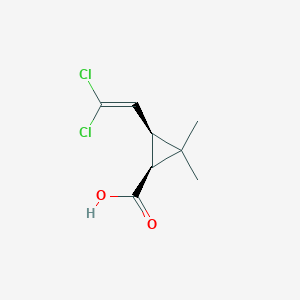
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
